2-(3-Methoxypropyl)guanidine
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Overview
Description
2-(3-Methoxypropyl)guanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their strong basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound, specifically, features a methoxypropyl group attached to the guanidine core, which can influence its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxypropyl)guanidine typically involves the reaction of 3-methoxypropylamine with a guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, to yield the desired guanidine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic reaction but optimized for large-scale production, ensuring high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxypropyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Oxo-derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
2-(3-Methoxypropyl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives and heterocycles.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Guanidine derivatives are explored for their potential therapeutic effects, including as kinase inhibitors and DNA minor groove binders.
Industry: It serves as a catalyst in various organic reactions, including polymerization and asymmetric synthesis.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropyl)guanidine involves its strong basicity and ability to form stable hydrogen bonds. This allows it to interact with various molecular targets, including enzymes and nucleic acids. The compound can act as a nucleophilic catalyst, facilitating reactions by stabilizing transition states and intermediates.
Comparison with Similar Compounds
N,N’-Disubstituted Guanidines: These compounds share the guanidine core but have different substituents, affecting their reactivity and applications.
Thiourea Derivatives: Similar in structure but contain sulfur, leading to different chemical properties and uses.
Cyanamides: These compounds can also be used to synthesize guanidines but require different reaction conditions.
Uniqueness: 2-(3-Methoxypropyl)guanidine is unique due to its methoxypropyl group, which influences its solubility, reactivity, and interaction with biological molecules. This makes it particularly useful in applications where specific hydrogen bonding and basicity are required.
Properties
IUPAC Name |
2-(3-methoxypropyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-9-4-2-3-8-5(6)7/h2-4H2,1H3,(H4,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZVXYGKHDSKKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.